2-[(Carboxycarbonothioyl)amino]anisole
Description
2-[(Carboxycarbonothioyl)amino]anisole is a substituted anisole derivative featuring a methoxybenzene backbone with a carboxycarbonothioyl amino (-NH-C(S)-COOH) group at the 2-position. This compound combines aromatic, thioamide, and carboxylic acid functionalities, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxyanilino)-2-sulfanylideneacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-13-7-5-3-2-4-6(7)10-8(14)9(11)12/h2-5H,1H3,(H,10,14)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWRHELYXDAAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471343 | |
| Record name | AGN-PC-00F3YH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-58-5 | |
| Record name | AGN-PC-00F3YH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(Carboxycarbonothioyl)amino]anisole typically involves the reaction of 2-methoxyaniline with carbon disulfide and chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(Carboxycarbonothioyl)amino]anisole undergoes various types of chemical reactions, including:
Scientific Research Applications
2-[(Carboxycarbonothioyl)amino]anisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Carboxycarbonothioyl)amino]anisole involves its interaction with specific molecular targets and pathways. The carboxycarbonothioyl group is known to interact with thiol groups in proteins, leading to the formation of covalent bonds and subsequent modulation of protein function . This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Anisole Derivatives
The compound can be compared to other substituted anisoles based on substituent chemistry, molecular weight, and applications. Below is an analysis of key analogs from the provided evidence and inferred properties of the target compound:
Table 1: Comparison of 2-[(Carboxycarbonothioyl)amino]anisole with Selected Anisole Derivatives
*Note: The molecular formula for 2-Amino-5-nitroanisole (CAS 97-52-9) in is listed as C₇H₈N₂O, which conflicts with its nitro group. The corrected formula is inferred as C₇H₈N₂O₃.
Key Comparisons:
Substituent Chemistry: 2-[(Carboxycarbonothioyl)amino]anisole: The carboxycarbonothioyl group introduces both a thioamide (-C(S)-NH-) and carboxylic acid (-COOH) moiety. 2-Amino-5-nitroanisole: The electron-withdrawing nitro (-NO₂) and electron-donating amino (-NH₂) groups create a push-pull electronic effect, making it reactive in azo dye synthesis (e.g., Azoene Fast Red B Base) . Carvyl acetate: The acetate ester group (-OAc) increases volatility, making it suitable for perfumery.
Reactivity and Stability: The thioamide group in the target compound may undergo thioester exchange or oxidation, whereas the nitro group in 2-Amino-5-nitroanisole is stable under acidic conditions but reactive in reduction or coupling reactions.
Applications: 2-Amino-5-nitroanisole: Primarily used as a dye intermediate. Carvyl acetate: Employed in flavor/fragrance industries. Target Compound: Hypothesized applications include medicinal chemistry (thiol-targeting drugs) or polymer science (thioester crosslinkers).
Research Implications and Limitations
The provided evidence lacks direct data on 2-[(Carboxycarbonothioyl)amino]anisole, necessitating extrapolation from structural analogs. Further studies should prioritize:
- Experimental determination of its solubility, stability, and biological activity.
- Comparative analysis with other thioamide-containing compounds (e.g., thiourea derivatives).
Biological Activity
2-[(Carboxycarbonothioyl)amino]anisole (CAS No. 7267-58-5) is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical properties, and its implications in various fields such as medicine and pharmacology.
Chemical Structure and Properties
The chemical structure of 2-[(Carboxycarbonothioyl)amino]anisole can be represented as follows:
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 218.26 g/mol
This compound features a carboxycarbonothioyl group attached to an anisole moiety, which is significant for its biological interactions.
The biological activity of 2-[(Carboxycarbonothioyl)amino]anisole is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy production and metabolic flux.
- Protein Binding : It may bind to specific proteins, altering their function and leading to changes in cellular signaling pathways.
- Gene Expression Modulation : The compound can influence the expression of genes related to cell growth and apoptosis, indicating its potential role in cancer research.
Biochemical Pathways
Research indicates that 2-[(Carboxycarbonothioyl)amino]anisole interacts with several key biochemical pathways:
- Metabolic Pathways : It may affect the synthesis and degradation of metabolites, influencing overall cellular metabolism.
- Cellular Effects : The compound can induce changes in cell morphology and function, which are critical for understanding its therapeutic potential.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that 2-[(Carboxycarbonothioyl)amino]anisole exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation.
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
- Toxicological Assessments : Animal studies indicate that while lower doses may exhibit beneficial effects, higher doses can lead to toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 218.26 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Active against specific bacterial strains |
| Toxicity | Dose-dependent effects observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
